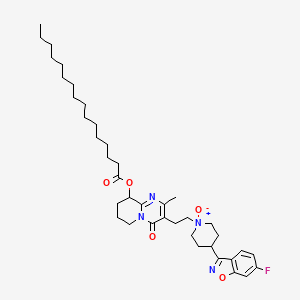
3'-epi-Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-epi-Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. This compound belongs to the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-epi-Docetaxel involves multiple steps, starting from the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). The key steps include:
Protection and Activation: Protecting the hydroxyl groups and activating the carboxyl group.
Esterification: Coupling with a side chain to form the ester bond.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods: Industrial production of 3’-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Large-scale extraction of 10-deacetylbaccatin III.
Chemical Synthesis: Using automated reactors to carry out the multi-step synthesis.
Purification: Employing chromatographic techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3’-epi-Docetaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Substitution of functional groups on the side chain.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like sodium hydride for deprotonation.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield 3’-epi-Docetaxel .
Aplicaciones Científicas De Investigación
3’-epi-Docetaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoisomerism and reaction mechanisms.
Biology: Employed in cell biology to investigate microtubule dynamics and cell division.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a chemotherapeutic agent.
Industry: Applied in the development of new drug formulations and delivery systems
Mecanismo De Acción
3’-epi-Docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis. The compound primarily acts during the M phase of the cell cycle .
Comparación Con Compuestos Similares
Docetaxel: The parent compound, known for its potent anticancer activity.
Paclitaxel: Another taxane with similar microtubule-stabilizing properties.
Cabazitaxel: A newer taxane with improved efficacy in certain cancer types
Uniqueness: 3’-epi-Docetaxel is unique due to its stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C43H53NO14 |
|---|---|
Peso molecular |
807.9 g/mol |
Nombre IUPAC |
[(2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30+,31+,32+,33+,35-,41+,42-,43?/m0/s1 |
Clave InChI |
ZDZOTLJHXYCWBA-AZVSSLQKSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


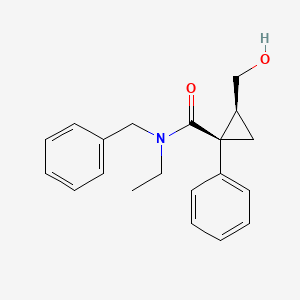
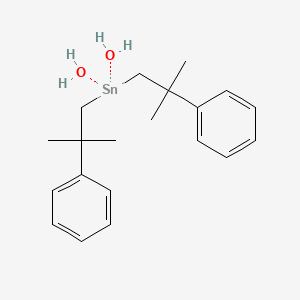
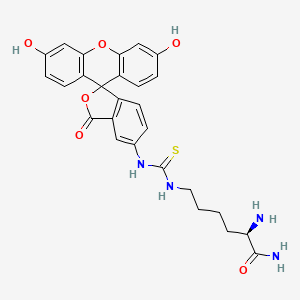
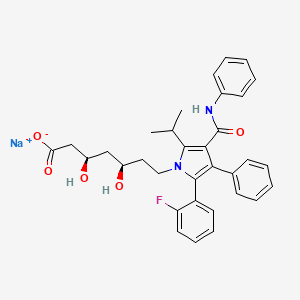
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
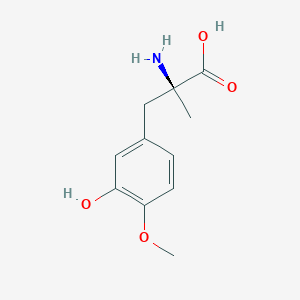
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
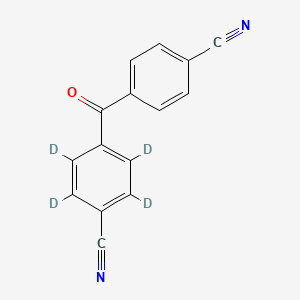
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)

![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)

![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
